molecular formula C8H10N4 B2561083 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1975118-01-4

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2561083
CAS No.: 1975118-01-4
M. Wt: 162.196
InChI Key: AHGHYFBAFKKNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-haloenones . One common method involves the reaction of 5-aminopyrazole with 2,4-pentanedione under reflux conditions to yield the desired product . The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction of nitro derivatives yields amines .

Scientific Research Applications

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Biological Activity

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, including anticancer and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of pyrazole and pyrimidine moieties. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism underpins its potential as an enzyme inhibitor in various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. In vitro assays against human breast cancer cell lines (MCF-7, MDA-MB231) demonstrated that while some derivatives exhibited promising growth inhibition, the specific activity of this compound itself requires further exploration .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions. Studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency. For instance, derivatives with dialkylamino groups showed significant selectivity and potency against nSMase2 .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural DifferencesBiological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amineDifferent amino group positionVaries; needs further study
3-Halo-pyrazolo[1,5-a]pyrimidinesHalogen substituentsAltered reactivity and potential activity
3-Nitro-pyrazolo[1,5-a]pyrimidinesNitro groups presentPotential for reduction to amines

Case Studies

Several case studies have explored the biological activity of compounds within the pyrazolo[1,5-a]pyrimidine family:

  • Synthesis and Evaluation : A study synthesized several new derivatives and assessed their antimicrobial and anticancer properties. Although direct results for this compound were not detailed, the findings suggest significant potential within this compound class .
  • Microwave-Assisted Synthesis : Another investigation utilized microwave-assisted methods to create diverse pyrazolo[1,5-a]pyrimidine derivatives efficiently. The resulting compounds were screened for various biological activities including anticancer effects .

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHYFBAFKKNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.